molecular formula C9H8N2O B15124975 3-Phenylisoxazol-4-amine

3-Phenylisoxazol-4-amine

Cat. No.: B15124975
M. Wt: 160.17 g/mol
InChI Key: QWRFSFAKIHDEGF-UHFFFAOYSA-N
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Description

3-Phenylisoxazol-4-amine is a heterocyclic compound featuring an isoxazole ring with a phenyl group at the 3-position and an amine group at the 4-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods: Industrial production methods for 3-Phenylisoxazol-4-amine often involve multi-step synthesis starting from readily available precursors. One common method includes the one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylisoxazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce various functional groups at the amine position .

Mechanism of Action

The mechanism of action of 3-Phenylisoxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the phenyl and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-phenyl-1,2-oxazol-4-amine

InChI

InChI=1S/C9H8N2O/c10-8-6-12-11-9(8)7-4-2-1-3-5-7/h1-6H,10H2

InChI Key

QWRFSFAKIHDEGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC=C2N

Origin of Product

United States

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